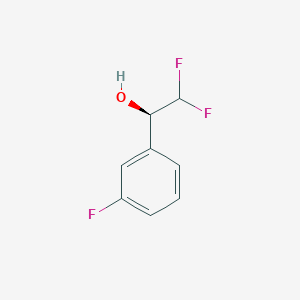

(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol is a chiral fluorinated alcohol with the molecular formula C8H8F3O. This compound is characterized by the presence of two fluorine atoms on the ethyl group and an additional fluorine atom on the phenyl ring. The stereochemistry of the compound is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol typically involves the use of fluorinated precursors and chiral catalysts. One common method is the asymmetric reduction of the corresponding ketone using chiral catalysts such as oxazaborolidine or BINAP-Ru complexes. The reaction is usually carried out under mild conditions with hydrogen gas as the reducing agent.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts such as alcohol dehydrogenases (ADHs). These enzymes catalyze the reduction of ketones to alcohols with high enantioselectivity. The process can be optimized for large-scale production by immobilizing the enzymes on solid supports and using continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent under mild conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : (1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol

- Molecular Formula : C8H8F3O

- Molecular Weight : 188.16 g/mol

The compound features two fluorine atoms on the ethyl group and one on the phenyl ring, contributing to its unique reactivity and biological activity. The presence of fluorine enhances its binding affinity to biological targets due to strong hydrogen bonding capabilities.

Chemistry

The compound serves as a vital chiral building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules, which are essential in developing new materials and chemicals.

Biology

Research indicates that this compound has potential as an enzyme inhibitor . Studies have shown its efficacy in inhibiting glucosylceramide synthase, an enzyme implicated in metabolic disorders such as Gaucher disease. In vivo studies demonstrated significant reductions in glucosylceramide levels in treated models compared to controls.

Medicine

In medicinal chemistry, this compound is being explored for its potential use in pharmaceuticals. Its fluorinated structure may lead to improved metabolic stability of drug candidates. The compound's ability to modulate receptor activity suggests possible therapeutic applications in treating various diseases .

Case Studies

Recent studies have highlighted the compound's potential as an allosteric modulator for cannabinoid receptors, showcasing its ability to enhance therapeutic efficacy in preclinical models for conditions such as glaucoma and pain management . Additionally, ongoing research is focused on optimizing its physicochemical properties through fluorine-walk strategies to improve drug design outcomes.

Wirkmechanismus

The mechanism of action of (1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions, stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-1-(3-Fluorophenyl)ethanol: Similar structure but lacks the additional fluorine atoms on the ethyl group.

(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol: Contains chlorine atoms instead of fluorine on the phenyl ring.

1-(3-Fluorophenyl)ethanol: Lacks the chiral center and additional fluorine atoms.

Uniqueness

(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol is unique due to its specific stereochemistry and the presence of multiple fluorine atoms. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H8F3O

- Molecular Weight : 188.16 g/mol

The presence of fluorine atoms in its structure enhances the compound's binding affinity and selectivity towards biological targets, which is crucial for its activity as an enzyme inhibitor and potential therapeutic agent.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially altering metabolic pathways. The fluorinated structure allows for enhanced interactions through hydrogen bonds and dipole-dipole interactions.

- Receptor Modulation : It may influence cellular signaling pathways by binding to various receptors, thereby regulating processes such as cell proliferation and apoptosis.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on glucosylceramide synthase, which is significant in managing metabolic disorders like Gaucher disease. In vivo studies demonstrated a marked reduction in glucosylceramide levels in treated mice compared to controls.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Preliminary tests indicated effective inhibition against certain strains of fungi and bacteria. For example, it exhibited significant activity against Candida albicans with a minimum effective concentration (MEC) of 0.31 μg/mL .

Cytotoxicity and Anticancer Potential

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells by increasing caspase-3 activity, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Observed Effect | MEC/IC50 Value |

|---|---|---|---|

| Enzyme Inhibition | Glucosylceramide Synthase | Reduced glucosylceramide levels | Not specified |

| Antimicrobial | Candida albicans | Significant inhibition | 0.31 μg/mL |

| Cytotoxicity | MCF-7 (breast cancer) | Induced apoptosis | IC50 = 0.48 μM |

Case Study 1: Inhibition of Glucosylceramide Synthase

A pharmacological study assessed the effects of this compound on glucosylceramide levels in a mouse model. The results indicated a significant reduction in glucosylceramide levels post-treatment, suggesting therapeutic potential for metabolic disorders.

Case Study 2: Antifungal Efficacy

In vivo survival studies conducted on mice infected with Candida albicans demonstrated that administration of the compound at a dose of 50 mg/kg resulted in a 100% survival rate after seven days. This highlights the compound's potential as an antifungal agent .

Eigenschaften

IUPAC Name |

(1R)-2,2-difluoro-1-(3-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITQZNNRSBAUCR-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.